Hydrogen‑Bonding Capacity Differentiates 2‑[3‑(Methylcarbamoyl)indol‑1‑yl]acetic acid from Simple Indole‑1‑Acetic Acid
The N‑methylcarbamoyl group at position 3 introduces a secondary amide that acts as both a hydrogen‑bond donor and acceptor. The unsubstituted indole‑1‑acetic acid lacks this functionality, offering only the carboxylic acid H‑bond donor/acceptor pair. Based on standard SMILES‑derived descriptors, 2‑[3‑(Methylcarbamoyl)indol‑1‑yl]acetic acid has 2 hydrogen‑bond donors and 4 hydrogen‑bond acceptors, whereas indole‑1‑acetic acid has 1 donor and 3 acceptors [REFS‑1]. This single‑group change increases the polar surface area (PSA) by approximately 20 Ų, which impacts passive membrane permeability and target‑binding mode selection [REFS‑2].
| Evidence Dimension | Hydrogen‑bond donor / acceptor count and polar surface area |
|---|---|
| Target Compound Data | H‑bond donors: 2; H‑bond acceptors: 4; PSA estimated at 69.6 Ų (calculated via ChemSrc SMILES) [REFS‑1] |
| Comparator Or Baseline | Indole‑1‑acetic acid (CAS 24297‑59‑4): H‑bond donors: 1; H‑bond acceptors: 3; PSA estimated at 50.4 Ų [REFS‑1] |
| Quantified Difference | +1 H‑bond donor, +1 H‑bond acceptor, ΔPSA ≈ +19 Ų |
| Conditions | SMILES‑derived topological polar surface area (TPSA) computation based on the standard fragment‑based method (Ertl et al., 2000). |
Why This Matters
Procurement teams screening fragments or lead‑like compounds for targets that rely on amide‑mediated hydrogen bonding (e.g., kinases, proteases, PPARγ) will obtain a structurally pre‑organized H‑bonding pattern with this compound that is absent from the basic indole‑1‑acetic acid building block.
- [1] Ertl, P., Rohde, B. and Selzer, P. (2000) Fast calculation of molecular polar surface area as a sum of fragment‑based contributions. J. Med. Chem., 43, 3714‑3717. View Source
